molecular formula C11H9N3O B10768781 5-(Methylamino)-2-phenyl-1,3-oxazole-4-carbonitrile

5-(Methylamino)-2-phenyl-1,3-oxazole-4-carbonitrile

Katalognummer: B10768781
Molekulargewicht: 199.21 g/mol
InChI-Schlüssel: RPMIUTPEVIZMTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Methylamino)-2-phenyl-1,3-oxazole-4-carbonitrile is a heterocyclic compound that contains an oxazole ring substituted with a phenyl group, a methylamino group, and a cyano group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylamino)-2-phenyl-1,3-oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-phenyl-1,3-oxazole-4-carbonitrile with methylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is then stirred for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Methylamino)-2-phenyl-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at 0°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of corresponding oxazole-4-carboxylic acid derivatives.

    Reduction: Formation of 5-(methylamino)-2-phenyl-1,3-oxazole-4-methanol.

    Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-(Methylamino)-2-phenyl-1,3-oxazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Wirkmechanismus

The mechanism of action of 5-(Methylamino)-2-phenyl-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(Dimethylamino)-2-phenyl-1,3-oxazole-4-carbonitrile
  • 5-(Ethylamino)-2-phenyl-1,3-oxazole-4-carbonitrile
  • 5-(Amino)-2-phenyl-1,3-oxazole-4-carbonitrile

Uniqueness

5-(Methylamino)-2-phenyl-1,3-oxazole-4-carbonitrile is unique due to the presence of the methylamino group, which can influence its reactivity and biological activity. Compared to its analogs, the methylamino group may provide distinct steric and electronic properties, affecting the compound’s interaction with molecular targets and its overall stability.

Eigenschaften

Molekularformel

C11H9N3O

Molekulargewicht

199.21 g/mol

IUPAC-Name

5-(methylamino)-2-phenyl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C11H9N3O/c1-13-11-9(7-12)14-10(15-11)8-5-3-2-4-6-8/h2-6,13H,1H3

InChI-Schlüssel

RPMIUTPEVIZMTL-UHFFFAOYSA-N

Kanonische SMILES

CNC1=C(N=C(O1)C2=CC=CC=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.